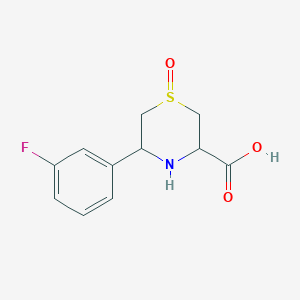

5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid

Descripción

5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid is a thiomorpholine derivative featuring a fluorophenyl substituent at the 5-position and a carboxylic acid group at the 3-position. The thiomorpholine core incorporates a sulfur atom within a six-membered heterocyclic ring, distinguishing it from morpholine analogs. Available data from technical reports indicate its molecular formula as C11H22N2O3 (though this conflicts with the expected sulfur content implied by "thiomorpholine") and a molecular weight of 230.31 g/mol .

Propiedades

IUPAC Name |

5-(3-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3S/c12-8-3-1-2-7(4-8)9-5-17(16)6-10(13-9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVVTYBRRDQOSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(CS1=O)C(=O)O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid typically involves the following steps:

Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the thiomorpholine ring.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as crystallization or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

*Note: The molecular formula C11H22N2O3 conflicts with the sulfur atom expected in the thiomorpholine ring. This discrepancy may reflect an error in the provided evidence.

Key Findings

Structural Differences :

- The thiomorpholine core distinguishes the target compound from triazole (Compound 8) and pyridopyridazine derivatives (Patent compound). The sulfur atom in thiomorpholine may enhance metabolic stability compared to oxygen-containing morpholines .

- Fluorophenyl substituents are common across all compounds, suggesting a shared emphasis on modulating electronic and steric properties for bioactivity .

Synthesis Pathways :

- Compound 8 is synthesized via hydrazide cyclization, a cost-effective route suitable for scale-up . In contrast, the patent compound employs chiral piperidine intermediates, reflecting complexity in stereochemical control .

- The target compound’s synthesis remains undefined in the evidence, though piperidine or thiomorpholine precursors are plausible .

Applications: Compound 8 and the patent compound highlight fluorophenyl derivatives' roles in drug discovery (antimicrobial, kinase inhibition).

Challenges :

- Data gaps exist for the target compound’s biological activity and precise synthesis. The molecular formula inconsistency in evidence requires verification .

Actividad Biológica

5-(3-Fluorophenyl)-1-oxo-1λ^4-thiomorpholine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(3-Fluorophenyl)-1-oxo-1λ^4-thiomorpholine-3-carboxylic acid is C₁₃H₁₃FNO₃S. The compound features a thiomorpholine ring, which contributes to its unique chemical properties and biological activities. The presence of the fluorophenyl group may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 273.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (Octanol-water partition coefficient) | Not specified |

Research indicates that compounds similar to 5-(3-Fluorophenyl)-1-oxo-1λ^4-thiomorpholine-3-carboxylic acid exhibit various mechanisms of action, primarily targeting bacterial and cancer cells. The thiomorpholine moiety is known for its ability to interact with enzymes and receptors, potentially leading to antibacterial and anticancer effects.

Antibacterial Activity

Preliminary studies suggest that this compound may possess significant antibacterial properties. In vitro evaluations have shown that derivatives with similar structures exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in the phenyl ring is hypothesized to enhance lipophilicity, improving membrane penetration and efficacy.

Anticancer Activity

In cancer research, compounds with thiomorpholine structures have demonstrated cytotoxic effects against various cancer cell lines. These compounds may induce apoptosis or inhibit proliferation through several pathways, including the modulation of cell cycle regulators and apoptotic proteins.

Case Studies

- Study on Antibacterial Efficacy : A study evaluating the antibacterial activity of thiomorpholine derivatives found that modifications at the phenyl ring significantly influenced activity. The introduction of electron-withdrawing groups like fluorine improved potency against resistant strains of bacteria .

- Cytotoxicity in Cancer Cells : In another investigation, a series of thiomorpholine derivatives were tested for cytotoxicity against breast cancer cell lines (MCF-7). Results indicated that certain modifications led to increased apoptosis rates compared to controls .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 5-(3-Fluorophenyl)-1-oxo-1λ^4-thiomorpholine-3-carboxylic acid is crucial for assessing its therapeutic potential. Preliminary data suggest moderate absorption rates with potential hepatic metabolism. Toxicological studies are necessary to evaluate safety profiles, particularly for chronic exposure scenarios.

Table 2: Summary of Pharmacokinetic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | Not yet determined |

| Metabolism | Hepatic |

| Elimination Half-life | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.